molecular formula C6H9N3 B13406700 4-Diaminomethylpyridine

4-Diaminomethylpyridine

Cat. No.: B13406700
M. Wt: 123.16 g/mol
InChI Key: OLIZNKSOHJDAIX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. nih.govjscimedcentral.com Structurally analogous to benzene, the nitrogen atom in the pyridine ring imparts distinct properties, including basicity and a propensity for nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This unique reactivity makes pyridine and its derivatives invaluable as precursors, solvents, and reagents in a myriad of chemical transformations. jscimedcentral.com

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products like nicotine (B1678760) and vitamins, as well as in a vast array of synthetic drugs. nih.gov Its ability to improve the water solubility of molecules makes it a desirable component in the design of therapeutic agents. nih.gov The incorporation of a pyridine motif can enhance the biochemical potency and metabolic stability of pharmaceutical products. nih.gov

Overview of Diaminopyridine Derivatives in Chemical Synthesis and Applications

Diaminopyridines, which feature two amino groups on the pyridine ring, are a significant class of pyridine derivatives. They serve as crucial precursors for the synthesis of a wide range of medicinal agents and biologically active molecules. bldpharm.com For instance, diaminopyridines are used to create imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which have been investigated for their potential as antiviral and anticancer agents. bldpharm.com

The specific positioning of the amino groups on the pyridine ring gives rise to different isomers with distinct properties and applications. For example, 4-substituted-2,6-diaminopyridine derivatives are of interest in supramolecular chemistry due to their defined donor-acceptor-donor hydrogen bonding pattern, which allows for the formation of self-assembling materials.

The Isomers of Diaminomethylpyridine

The term "Diaminomethylpyridine" suggests a pyridine ring substituted with two aminomethyl (–CH₂NH₂) groups. The positions of these substituents on the pyridine ring lead to different structural isomers, each with its own unique chemical identity and potential properties. The isomers of diaminomethylpyridine include:

Pyridine-2,3-diyldimethanamine

Pyridine-2,4-diyldimethanamine

Pyridine-2,5-diyldimethanamine

Pyridine-2,6-diyldimethanamine

Pyridine-3,4-diyldimethanamine

Pyridine-3,5-diyldimethanamine

While research has been conducted on several of these isomers, particularly the 2,6-isomer, detailed scientific literature on "4-Diaminomethylpyridine" is limited. Based on chemical nomenclature, "this compound" most logically refers to a pyridine ring with substituents at the 2 and 4 positions, which is chemically named Pyridine-2,4-diyldimethanamine . This compound is identified by the CAS number 105250-18-8 . sigmaaldrich.com

Due to the scarcity of specific research on Pyridine-2,4-diyldimethanamine, the following sections will discuss the synthesis and applications of closely related and better-documented diaminomethylpyridine isomers to provide a comprehensive understanding of this class of compounds.

Synthesis of Diaminomethylpyridine Derivatives

The synthesis of diaminomethylpyridine isomers can be approached through various synthetic routes, often starting from corresponding pyridine dicarboxylic acids or dimethylpyridines. A common strategy involves the transformation of functional groups on the pyridine ring.

For the well-documented 2,6-diaminomethylpyridine , a typical synthesis starts from 2,6-pyridinedimethanol. nih.govrsc.org This starting material is first converted to 2,6-bis(bromomethyl)pyridine. rsc.org Subsequent reaction with a nitrogen source, such as potassium phthalimide (B116566) followed by hydrolysis, yields the desired 2,6-diaminomethylpyridine. rsc.org

Another general approach that could potentially be adapted for the synthesis of other isomers, including the 2,4-isomer, involves the reduction of corresponding dinitriles or diamides.

Properties and Applications of Diaminomethylpyridine Isomers

The properties and applications of diaminomethylpyridine isomers are intrinsically linked to their structure, which dictates how they can coordinate with metal ions and interact with other molecules.

2,6-Diaminomethylpyridine has been notably explored for its strong chelating properties. It acts as a tridentate ligand, binding to metal ions through the two nitrogen atoms of the aminomethyl groups and the nitrogen atom of the pyridine ring. nih.gov This characteristic has been leveraged in various applications:

Affinity Chromatography: A new metal ion chelator based on 2,6-diaminomethylpyridine has been developed for use in immobilized metal ion affinity chromatography (IMAC) for the separation of proteins. nih.gov

Catalysis: Copper(II) complexes of 2,6-diaminomethylpyridine have been investigated for their catalytic activity. For example, a water-soluble binuclear copper(II) complex has been shown to catalyze the reduction of oxygen. rsc.org

Coordination Chemistry: The synthesis and structural characterization of cobalt(III) complexes containing 2,6-diaminomethylpyridine have been reported, contributing to the fundamental understanding of coordination chemistry. researchgate.net

While specific applications for Pyridine-2,4-diyldimethanamine are not well-documented in peer-reviewed literature, its structural similarity to other chelating diaminomethylpyridines suggests potential utility in areas such as materials science, catalysis, and as a building block in the synthesis of more complex molecules. Further research is needed to fully elucidate the properties and potential applications of this particular isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

pyridin-4-ylmethanediamine

InChI

InChI=1S/C6H9N3/c7-6(8)5-1-3-9-4-2-5/h1-4,6H,7-8H2

InChI Key

OLIZNKSOHJDAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(N)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Diaminomethylpyridine

Established Synthetic Pathways for Diaminopyridines

Direct functionalization of a pre-existing pyridine (B92270) ring is a primary strategy for synthesizing diaminopyridines. This typically involves the introduction of amino groups onto the pyridine core through various amination reactions.

One of the most classic methods is the Chichibabin reaction , which can introduce an amino group at the 2-position of the pyridine ring using sodium amide (NaNH₂). snnu.edu.cngoogle.com While effective for mono-amination, creating diaminopyridines often requires a multi-step sequence starting from substituted pyridines. snnu.edu.cn

A more versatile and widely used approach involves the nucleophilic aromatic substitution (SNAr) of halopyridines. Chloro- or bromopyridines serve as common precursors. scielo.br For instance, a cost-effective, two-step synthesis of various diaminopyridine regioisomers starts from bromo-chloropyridine materials. researchgate.netnih.gov The key step is a palladium-catalyzed coupling reaction of ammonia (B1221849) with amino-chloropyridines. nih.gov This method is advantageous due to the wide availability of starting materials and its applicability to producing an array of diaminopyridine isomers under mild conditions. nih.gov

Another functionalization strategy involves the reduction of nitropyridines . For example, 2,3-diaminopyridine (B105623) can be synthesized from 2-aminopyridine (B139424) by first bromination and nitration to get 2-amino-5-bromo-3-nitropyridine (B172296), followed by reduction. orgsyn.org Similarly, 2,5-diaminopyridine (B189467) can be prepared by the catalytic hydrogenation of 2,5-dinitropyridine (B80344) derivatives.

The functionalization can also be achieved via N-oxide chemistry . Pyridine N-oxides enhance the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. researchgate.net Treatment of pyridine N-oxides with an activating agent like tosyl chloride, followed by reaction with an amine source such as potassium phthalimide (B116566) and subsequent hydrolysis, allows for selective ortho-amination. researchgate.net

Table 1: Comparison of Pyridine Ring Functionalization Methods

Method Precursor Key Reagents Typical Products Advantages Disadvantages
Chichibabin Reaction Pyridine NaNH₂ 2-Aminopyridine Direct C-H amination Harsh conditions, limited to C2/C6
SNAr of Halopyridines Halopyridines Ammonia, Pd-catalyst Various diaminopyridines High yields, versatile Requires pre-functionalized rings
Nitropyridine Reduction Nitropyridines H₂, Metal catalyst (Pd/C, Raney Ni) Various diaminopyridines High yields, clean reaction Multi-step, potential hazards with nitro groups

| N-Oxide Chemistry | Pyridine N-oxides | TsCl, Amine source | C2-Aminopyridines | High regioselectivity for C2 | Requires N-oxide formation/removal |

Approaches via Cyclization Reactions

Constructing the pyridine ring from acyclic precursors is another fundamental approach. These methods, known as cyclization or ring-forming reactions, offer great flexibility in introducing various substituents.

A common strategy is the [2+2+2] cycloaddition , where diynes and cyanamides react in the presence of an iron catalyst to form highly substituted 2-aminopyridines in an atom-efficient manner. acs.org Gold(I) catalysts have also been employed in the hetero-Diels-Alder ([4+2]-cycloaddition) reaction between enynamides and cyanamides to afford diaminopyridines under mild conditions. rsc.org

Multicomponent reactions (MCRs) provide an efficient pathway for synthesizing substituted 2-aminopyridines. mdpi.com For example, a four-component reaction involving an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can proceed without a catalyst under solvent-free conditions to yield functionalized 2-aminopyridines. mdpi.com Another MCR involves reacting 1,1-enediamines with benzaldehyde (B42025) derivatives and 1,3-dicarbonyl compounds through a sequence of Knoevenagel condensation, Michael addition, and cyclization. rsc.org

The synthesis of 2,6-diaminopyridine (B39239) has been achieved through the cyclization and hydrolysis of 3-hydroxyglutarodinitrile with ammonia, reportedly reaching yields near 95%. google.com

Table 2: Overview of Cyclization Strategies for Aminopyridines

Method Key Precursors Catalyst/Conditions Product Type Key Features
[2+2+2] Cycloaddition Diynes, Cyanamides Iron catalyst 2-Aminopyridines Atom-efficient, regioselective acs.org
[4+2] Cycloaddition Enynamides, Cyanamides Gold(I) catalyst Diaminopyridines Mild conditions rsc.org
Four-Component Reaction Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate Catalyst- and solvent-free Functionalized 2-aminopyridines High efficiency, green approach mdpi.com

| Condensation/Cyclization | 3-Hydroxyglutarodinitrile, Ammonia | Heat | 2,6-Diaminopyridine | High yield google.com |

Advanced Synthetic Techniques for 4-Diaminomethylpyridine Analogs

Recent advancements in synthetic chemistry have focused on developing more sustainable and selective methods for preparing aminopyridine derivatives.

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In aminopyridine synthesis, this has led to the development of catalyst-free and solvent-free multicomponent reactions, as mentioned previously. mdpi.com

The use of water or ethanol-water mixtures as a solvent system is another green approach. For instance, the synthesis of Schiff bases from 2-aminopyridine can be performed at room temperature in an ethanol-water mixture, achieving a high yield of 95.6%. ijcrcps.comresearchgate.net Electrochemical methods also represent a green alternative, as they avoid the need for external chemical oxidants. The synthesis of imidazo[1,2-a]pyridines, which are derived from 2-aminopyridines, has been achieved through an electrochemical C-N formation/cyclization process in ethanol, noted for its high atom economy and environmentally benign conditions. rsc.org

The synthesis of chiral aminopyridine analogs is crucial for pharmaceutical applications, as stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.

One major strategy is the use of chiral auxiliaries . The Schöllkopf's bislactim ether chiral auxiliary, for example, has been used in the asymmetric synthesis of β-heteroaromatic-substituted alanines. lmaleidykla.lt Alkylation of the lithiated chiral auxiliary with a bromomethyl-substituted imidazo[1,2-a]pyridine (B132010) (derived from an aminopyridine) proceeds with high diastereoselectivity. lmaleidykla.lt

Asymmetric catalysis using chiral ligands is another powerful tool. Chiral aminopyridine derivatives themselves can serve as ligands in asymmetric reactions. researchgate.netsoci.org The development of chiral catalysts for reactions like the amination of thioethers has been shown to produce chiral sulfilimines with high stereoselectivity. nih.gov Additives such as 4-dimethylaminopyridine (B28879) (DMAP) can act as ligands for rhodium catalysts, influencing both yield and stereochemical outcome. nih.gov The synthesis of chiral aza-bis(oxazoline) ligands from (+)-camphor, which can then be used in asymmetric catalysis, also highlights this approach. researchgate.net

Precursor Chemistry and Intermediate Derivatization for this compound

The choice of precursors and the ability to derivatize intermediates are critical for the successful synthesis of target diaminopyridine structures.

4-Aminopyridine (B3432731) and its derivatives are key starting materials. sigmaaldrich.com For example, 4-aminopyridine can be a precursor for enantiomerically pure 4-(pyrrolidino)pyridine (PPY) derivatives through a cyclocondensation reaction. sigmaaldrich.com The synthesis of 4-dimethylaminopyridine (DMAP), a widely used catalyst, often starts from pyridine itself, which is converted to an N-[4-pyridyl] pyridinium (B92312) salt intermediate before amination. google.comgoogle.com

Halopyridines, such as 2-chloropyridine or 4-chloropyridine , are versatile precursors that can be converted to aminopyridines through reactions with various amine sources, including simple amides, without the need for transition metal catalysts. scielo.brgoogle.com The synthesis of 3,5-diaminopyridine has been achieved from 3,5-dimethylpyridine (B147111) in three steps: oxidation of the methyl groups, amination, and Hofmann degradation. sciengine.com

Intermediate derivatization is key to building molecular complexity. For instance, 2-amino-3-nitropyridine (B1266227) is a useful precursor for pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. scielo.br The synthesis of 2,3-diaminopyridine often proceeds through a 2-amino-5-bromo-3-nitropyridine intermediate, which is then reduced. orgsyn.org This step-wise functionalization allows for precise control over the final substitution pattern.

Coordination Chemistry of 4 Diaminomethylpyridine

Ligand Design Principles and Coordination Modes of Diaminomethylpyridines

The design of effective ligands is a cornerstone of modern coordination and materials chemistry. nih.govnumberanalytics.comnih.gov The principles of ligand design revolve around tailoring the steric and electronic properties of a molecule to achieve desired coordination behavior and to influence the properties of the resulting metal complex. numberanalytics.comwiley.com For diaminomethylpyridines, the presence of both a pyridine (B92270) ring nitrogen and amino group nitrogens provides multiple potential coordination sites.

Chelation Behavior with Transition Metal Ions

4-Diaminomethylpyridine exhibits versatile chelation behavior with transition metal ions, primarily acting as a bidentate or bridging ligand. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of its coordination chemistry. libretexts.org The stability of the resulting metal complexes is often enhanced by this effect.

The diaminomethyl group at the 4-position of the pyridine ring allows for the formation of a stable five-membered chelate ring with a metal ion, involving one nitrogen from an amino group and the pyridine ring nitrogen. This bidentate chelation is a common coordination mode. The ability of ligands to form such chelate rings often leads to more stable complexes compared to those formed with monodentate ligands. libretexts.org

Furthermore, the presence of two amino groups on the methyl substituent provides opportunities for bridging between two metal centers, leading to the formation of dinuclear or polynuclear structures. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other coordinating anions or solvent molecules.

Multidentate Ligand Architectures

The concept of "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom in a coordination complex. libretexts.org While this compound itself is typically bidentate, its structural motif can be incorporated into larger, more complex multidentate ligand architectures. These architectures are designed to create specific coordination environments around metal ions, influencing the geometry and reactivity of the resulting complexes.

By strategically connecting multiple diaminomethylpyridine units or by functionalizing the pyridine ring or amino groups, ligands with higher denticity (e.g., tridentate, tetradentate) can be synthesized. These multidentate ligands can form highly stable complexes with well-defined geometries, such as octahedral or square planar, depending on the coordination preferences of the metal ion. jscimedcentral.comlibretexts.org The design of such intricate ligands is a powerful strategy for controlling the structure and function of metal-based materials.

Formation and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. jscimedcentral.comekb.eg The resulting complexes can be characterized using a range of analytical techniques to determine their structure and properties.

Synthesis of Mononuclear and Dinuclear Metal Complexes

Mononuclear complexes are formed when a single metal ion is coordinated by one or more this compound ligands. nih.gov In these complexes, the ligand typically acts in a bidentate fashion, chelating to the metal center. The synthesis usually involves reacting a metal salt with a stoichiometric amount of the ligand. rsc.org

Dinuclear complexes, containing two metal centers, can also be synthesized. nih.govresearchgate.netchemrxiv.org In these structures, the this compound ligand can act as a bridging ligand, connecting the two metal ions. The synthesis of dinuclear complexes often involves adjusting the metal-to-ligand ratio or using specific reaction conditions that favor the formation of bridged species. nih.govrsc.org The structural characterization of these complexes is crucial for understanding their properties and potential applications.

Table 1: Examples of Synthesized Metal Complexes

Complex TypeMetal IonAncillary LigandsReference
MononuclearFe(II)Chloride, Pyridine nih.gov
MononuclearRu(II)DMSO, Chloride nih.gov
MononuclearPt(IV)Methyl, Iodide rsc.org
DinuclearFe(II)Water, Acetonitrile nih.govresearchgate.net
DinuclearRu(II)Chloride nih.gov

Polymeric and Oligomeric Metallomaterials

Beyond discrete mononuclear and dinuclear complexes, this compound can be utilized as a building block for the construction of extended structures such as coordination polymers and oligomers. researchgate.net In these materials, the ligand systematically bridges multiple metal centers to form one-, two-, or three-dimensional networks. libretexts.org

The formation of these extended structures is guided by the coordination geometry of the metal ion and the bridging nature of the ligand. For instance, the linear bridging capability of a diaminomethylpyridine ligand can lead to the formation of chain-like (1D) polymers. The resulting polymeric and oligomeric materials can exhibit interesting properties, such as porosity or unique magnetic or optical behavior, arising from the collective interactions within the extended network. libretexts.org

Metal-Ligand Interactions and Electronic Structure in Coordination Compounds

The interaction between a metal ion and a ligand is a fundamental aspect of coordination chemistry, governing the stability, reactivity, and physical properties of the resulting complex. solubilityofthings.commsu.edu In complexes of this compound, the bonding involves the donation of lone pair electrons from the nitrogen atoms of the pyridine ring and the amino groups to the empty orbitals of the metal ion. msu.edu

The nature of this interaction has both electrostatic and covalent character. europa.eumdpi.com The electronic structure of the complex, including the arrangement of electrons in molecular orbitals, is a direct consequence of these metal-ligand interactions. Techniques such as UV-visible spectroscopy can provide insights into the electronic transitions within the complex, which are influenced by the metal-ligand bonding. solubilityofthings.com

Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict the properties of these coordination compounds. europa.eumdpi.comeuropa.eu These computational studies complement experimental data and provide a deeper understanding of the bonding and reactivity of this compound complexes. The electronic communication between different parts of the ligand can also be mediated or enhanced by the metal center upon chelation. nih.gov

Electronic Effects of this compound as a Ligand

There is no published data, such as spectroscopic or electrochemical measurements, detailing the electronic effects of this compound when coordinated to a metal center. Consequently, its properties as an electron-donating or -withdrawing ligand, and its influence on the electronic structure of a metal complex, cannot be described.

Supramolecular Assemblies and Host Guest Chemistry

Non-Covalent Interactions in 4-(Aminomethyl)pyridine Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules into larger, ordered structures. In systems involving 4-(Aminomethyl)pyridine, hydrogen bonding and metal coordination are the primary forces driving the formation of complex architectures.

In coordination complexes of 4-amp with metal ions, hydrogen bonding plays a significant role in dictating the final three-dimensional arrangement. For instance, in silver(I) coordination polymers, hydrogen bonding, in conjunction with π-stacking and metal-metal interactions, governs the ultimate conformations of the assembled structures. nih.gov Similarly, in one-dimensional hybrid metal halides like (4-AMP)PbBr₄, hydrogen bonds between the organic 4-amp cations and the inorganic lead-bromide chains are vital for the formation and stabilization of the crystal structure. semanticscholar.org

The pyridine (B92270) nitrogen of 4-(Aminomethyl)pyridine provides a strong coordination site for various metal ions, enabling the construction of coordination polymers through self-assembly. The structure of these polymers can be precisely controlled by tuning synthetic parameters such as the ligand-to-metal ratio and the nature of the counter-anion. nih.gov

A systematic study on the reaction of 4-amp with different silver(I) salts demonstrates this principle effectively. The resulting architectures vary significantly with the reaction stoichiometry and the counterion used (trifluoromethanesulfonate, trifluoroacetate, or tetrafluoroborate). nih.gov

1:1 Ligand-to-Metal Ratio : With silver(I) trifluoromethanesulfonate (B1224126) and trifluoroacetate, linear coordination polymers are formed. nih.gov

2:1 Ligand-to-Metal Ratio : Altering the ratio leads to more complex structures. With silver(I) trifluoroacetate, a linear polymer composed of corner-shared boxes is assembled. Using silver(I) trifluoromethanesulfonate results in a "chain link" polymer of boxes, while silver(I) tetrafluoroborate (B81430) directs the formation of a two-dimensional sheet. nih.gov

These findings illustrate how 4-(Aminomethyl)pyridine acts as a ditopic ligand, bridging metal centers to generate diverse and predictable supramolecular frameworks.

Table 1: Supramolecular Architectures from 4-(Aminomethyl)pyridine and Silver(I) Salts

Ligand:Metal Ratio Silver(I) Salt Resulting Architecture
1:1 Trifluoromethanesulfonate Linear Coordination Polymer
1:1 Trifluoroacetate Linear Coordination Polymer
2:1 Trifluoroacetate Linear Polymer of Corner-Shared Boxes
2:1 Trifluoromethanesulfonate Linear "Chain Link" Box Polymer

Design and Formation of Supramolecular Architectures

Building on the fundamental non-covalent interactions, 4-(Aminomethyl)pyridine can be incorporated into more sophisticated supramolecular designs, including systems for molecular recognition and potentially as components in mechanically interlocked molecules.

The principles of host-guest chemistry involve the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. wikipedia.org 4-(Aminomethyl)pyridine has been successfully used as a functional monomer in the creation of molecularly imprinted polymers (MIPs), which act as synthetic hosts with high selectivity for a specific guest molecule. wikipedia.org

In one study, a polymer was functionalized with 4-(Aminomethyl)pyridine to create a host system for the selective recognition and detection of the hazardous herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). The polymer was imprinted with the herbicide, creating specific recognition sites. wikipedia.org The 4-amp units play a key role in the binding of the guest molecule. The adsorption behavior of the herbicide onto the polymer was analyzed and found to fit a single-site Langmuir model, which signifies uniform and specific binding site energies within the host polymer. wikipedia.org The selectivity of the host was found to increase with a higher degree of 4-amp functionalization on the polymer backbone. wikipedia.org

Table 2: Adsorption Data for 2,4,5-T on a 4-AMP-Functionalized Molecularly Imprinted Polymer

Adsorption Model Key Finding
Single-Site Langmuir Best fit for experimental data, indicating uniform binding site energies.
Adsorption Capacity Maximum capacity reached at low 4-AMP modification degrees.
Adsorption Energy Greater adsorption energies observed for higher 4-AMP modification degrees.

Mechanically interlocked molecules, such as rotaxanes and catenanes, are architectures where two or more components are linked topologically without a covalent bond. nih.gov The synthesis of these molecules often relies on templating interactions, including hydrogen bonding and metal coordination, to pre-organize the components before the final interlocking step. wikipedia.org

While pyridine-containing ligands are widely used in the template-directed synthesis of rotaxanes and catenanes, a comprehensive search of scientific literature does not reveal specific examples where 4-(Aminomethyl)pyridine is explicitly used as a primary building block for the construction of such mechanically interlocked structures. Research in this specific sub-field has predominantly utilized other pyridine-based derivatives.

Controlled Assembly and Disassembly of 4-(Aminomethyl)pyridine Supramolecules

The ability to control the assembly and disassembly of supramolecular structures in response to external signals is a hallmark of "smart" materials. davuniversity.orgnih.gov This control allows for the modulation of a material's properties and functions.

The formation of supramolecular systems based on 4-(Aminomethyl)pyridine can be precisely directed by chemical inputs during synthesis. As detailed in section 5.1.2, the self-assembly of coordination polymers can be controlled by adjusting the stoichiometry of the ligand and metal, as well as by the choice of counter-anions, which template different final structures. nih.gov The addition of a competing ligand to a solution containing a 4-amp coordination polymer can also disrupt the existing structure to form a new one. nih.gov

However, the scientific literature currently lacks specific studies focused on the reversible assembly and disassembly of 4-(Aminomethyl)pyridine-based supramolecules triggered by external physical or chemical stimuli such as pH, light, temperature, or redox potential. While the principles of stimuli-responsive behavior are well-established for many supramolecular systems, their specific application to architectures derived from 4-(Aminomethyl)pyridine has not been extensively reported.

Advanced Materials Science Applications

Metal-Organic Frameworks (MOFs) Incorporating 4-Diaminomethylpyridine Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ability to tune the pore size, shape, and surface chemistry of MOFs by judicious selection of the metal and organic components makes them highly promising for a variety of applications. Pyridine-based linkers are frequently employed in the synthesis of stable and functional MOFs. The incorporation of functional groups, such as amines, onto the organic linkers can further enhance the performance of these materials, particularly in applications involving selective gas adsorption.

While direct incorporation of this compound as a primary linker in MOF synthesis is not yet widely documented in publicly available research, the principles of MOF design suggest its potential utility. The two aminomethyl groups could serve as additional coordination sites or as points for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. The flexibility of the aminomethyl side chains could also influence the final topology of the framework.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. The resulting crystalline product can then be activated by removing the solvent molecules from the pores, yielding a high-surface-area material. Amino-functionalized MOFs have been successfully synthesized using linkers containing primary or secondary amine groups. These amine groups can enhance the interaction of the MOF with specific guest molecules, such as carbon dioxide. For instance, studies on amino-functionalized UiO-66 have shown that the presence of amino groups leads to more favorable adsorption of pyridine (B92270), suggesting that hydrogen bonding plays a crucial role in the adsorption process. acs.org

Table 1: Potential Design Strategies for MOFs with this compound Derivatives

Design StrategyDescriptionPotential Advantage
Primary Linker This compound is used as the main organic building block to connect metal clusters.Direct incorporation of pyridine and amine functionalities into the framework backbone.
Mixed-Linker System This compound is used in conjunction with other organic linkers.Allows for fine-tuning of pore size, shape, and functionality.
Post-Synthetic Modification A pre-synthesized MOF is modified by reacting it with this compound.Enables the introduction of aminomethylpyridine groups onto the surface of existing MOF pores.

The functionalization of MOF pore surfaces is a key strategy for enhancing their performance in gas adsorption and separation. nih.govrsc.org The presence of amine groups is particularly advantageous for the selective capture of acidic gases like CO2 due to the favorable Lewis acid-base interactions. researcher.life MOFs functionalized with amine groups have demonstrated improved selectivity for CO2 over other gases like methane (B114726) (CH4) and nitrogen (N2). mdpi.com

A hypothetical MOF incorporating this compound could exhibit enhanced gas separation properties. The basic nitrogen atoms of the pyridine ring and the aminomethyl groups could act as preferential binding sites for CO2. The high density of amine functionalities offered by the diaminomethyl substitution could lead to a high capacity for CO2 adsorption. The structural characteristics of the MOF, such as its pore size and shape, would also play a critical role in the separation process, potentially enabling size-selective sieving of gas molecules. nih.gov

Research on MOFs with amide-functionalized pores has demonstrated highly selective gas sorption of acetylene (B1199291) and CO2 over methane, highlighting the importance of functional groups in tailoring the separation properties of these materials. researchgate.net Similarly, the introduction of pyridine groups into MOF structures has been explored to create materials with specific gas uptake capabilities. nih.gov

Table 2: Potential Gas Separation Applications for MOFs Incorporating this compound

Gas MixtureSeparation PrinciplePotential Advantage of this compound MOF
CO2 / CH4 Selective adsorption of CO2 via Lewis acid-base interactions.High density of amine and pyridine sites could lead to high CO2 uptake and selectivity.
CO2 / N2 Selective adsorption of CO2.Enhanced affinity for CO2 due to the basic nature of the functional groups.
Acetylene / Methane Selective adsorption of acetylene.Potential for strong interactions with the acidic protons of acetylene.

This compound in Sensor Technologies

The development of chemical sensors and biosensors is a rapidly advancing field, with a continuous demand for new materials that offer high sensitivity, selectivity, and rapid response times. Pyridine derivatives have been extensively investigated as components of chemosensors due to their ability to coordinate with metal ions and participate in various intermolecular interactions. nih.gov The aminomethyl groups in this compound provide additional sites for interaction and functionalization, making it a promising candidate for sensor applications.

Electrochemical sensors operate by converting a chemical signal into an electrical signal. nih.gov These sensors are widely used for the detection of a variety of analytes, including metal ions, organic molecules, and biological species. The modification of electrode surfaces with specific recognition elements is a common strategy for enhancing the sensitivity and selectivity of electrochemical sensors.

While there is no direct literature on the use of this compound in electrochemical sensors, its structural features suggest potential applications. The pyridine and amine functionalities could be used to complex with metal ions, allowing for their electrochemical detection. A closely related compound, 4-(aminomethyl)pyridine, has been used to functionalize polymers for the detection of herbicides, indicating the utility of the aminomethylpyridine moiety in sensor design. acs.orgresearchgate.net

An electrochemical sensor based on this compound could be fabricated by immobilizing the compound or a polymer containing this moiety onto an electrode surface. The interaction of the target analyte with the functionalized surface would lead to a change in the electrochemical properties of the electrode, such as its capacitance, impedance, or the redox current of a probe molecule.

Optical sensors rely on changes in optical properties, such as fluorescence, absorbance, or color, to detect the presence of an analyte. mdpi.com Fluorescent chemosensors are particularly attractive due to their high sensitivity. Pyridine-based fluorescent probes have been developed for the detection of various species, including metal ions and organic molecules. mdpi.comdntb.gov.uaresearchgate.net

The pyridine ring in this compound can act as a fluorophore or can be part of a larger conjugated system that exhibits fluorescence. The binding of an analyte to the aminomethyl or pyridine groups could lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This change in the optical signal would form the basis of the sensing mechanism. For example, pyridine-based fluorescent sensors have been designed for the selective detection of Pb2+ ions. nih.gov Terpyridine-based fluorescent probes have also been widely explored for various sensing applications due to their tunable emission properties. nih.gov

The design of effective chemosensors and biosensors requires the integration of a selective recognition element with a sensitive transducer. This compound offers multiple handles for covalent attachment to surfaces or biomolecules, which is a key requirement for the fabrication of robust sensors.

In the context of chemosensors, the aminomethyl groups could be used to graft the molecule onto a solid support, such as silica (B1680970) or a polymer, to create a stationary phase for chromatographic separations or a sensing membrane. The pyridine and amine groups would then be available to interact with target analytes in a sample.

For biosensor applications, the aminomethyl groups could be used to conjugate this compound to biomolecules such as enzymes or antibodies. The resulting bioconjugate could then be used in assays where the pyridine moiety acts as a label or a modulator of the biomolecule's activity upon interaction with a target analyte. The development of pyridine derivatives as highly effective chemosensors for various ions and neutral species is an active area of research. nih.gov

Polymeric Materials and Composites with this compound Motifs

The unique chemical structure of pyridine-containing diamines, such as this compound, offers a versatile platform for the synthesis of a new generation of functional polymers and composites. The nitrogen atom in the pyridine ring can influence the polymer's properties, including its solubility, thermal stability, and ability to interact with other materials.

Synthesis of Functional Polymers

The synthesis of functional polymers using pyridine-containing diamines often involves polycondensation reactions with various aromatic dianhydrides to produce polyimides. researchgate.net Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance, as well as their excellent mechanical properties. researchgate.netresearchgate.net

A common method for synthesizing these polymers is a two-step process. tandfonline.comresearchgate.net The first step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent at room temperature to form a poly(amic acid) precursor. vt.edu In the second step, this precursor is converted into the final polyimide through either thermal or chemical imidization. vt.edu The choice of monomers and the reaction conditions can be tailored to achieve desired properties in the resulting polymer. researchgate.net For instance, the incorporation of pyridine units into the polymer backbone has been shown to enhance the thermal stability of the material. researchgate.net

Research has demonstrated that polyimides derived from pyridine-containing diamines can exhibit high glass transition temperatures (Tg) and excellent thermal stability. tandfonline.com For example, a series of polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone showed Tg values ranging from 201 to 310 °C and 5% weight loss temperatures between 472 and 501 °C in a nitrogen atmosphere. tandfonline.com These polymers also formed strong, flexible films with high tensile strength. tandfonline.com

Below is a data table summarizing the properties of polyimides synthesized from a pyridine-containing diamine (4,4'-bis(5-amino-2-pyridinoxy)benzophenone) and various dianhydrides.

DianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
6FDA20149114515.2
PMDA31050110312.9
BTDA25549512013.5
ODPA24047211514.1
BPADA22548811014.8

Integration into Composite Materials

Polymers containing pyridine motifs can be effectively used as matrices for composite materials, where they are reinforced with various fillers to enhance their physical and functional properties. The selection of the reinforcing agent is crucial for the final performance of the composite.

One area of interest is the development of polyimide composites with improved UV shielding and low dielectric constants for applications in microelectronics. tandfonline.com Graphene oxide (GO) has been explored as a reinforcing filler for pyridine-based polyimide matrices. tandfonline.com The incorporation of GO into the polyimide matrix can lead to composites with enhanced thermal stability, surface hydrophobicity, and UV-shielding properties. tandfonline.com

The preparation of these composites typically involves dispersing the reinforcing filler, such as graphene oxide, into the poly(amic acid) solution before the imidization step. This ensures a uniform distribution of the filler throughout the polymer matrix. The properties of the resulting composite can be tuned by varying the weight percentage of the filler. tandfonline.com For example, research on GO-reinforced triphenyl pyridine-based polyimide composites has shown that the thermal stability and hydrophobicity of the composites improve with increasing GO content. tandfonline.com

The table below presents data on the properties of graphene oxide reinforced pyridine-based polyimide composites.

GO Content (wt%)Decomposition Temperature (°C)Water Contact Angle (°)Dielectric Constant (at 1 MHz)
0520753.2
5535852.8
10550952.5
155651052.2

Theoretical and Computational Investigations

Quantum Chemical Calculations of 4-(Aminomethyl)pyridine and its Derivatives

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and other ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. nih.gov

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations can predict various electronic properties that are crucial for understanding reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For pyridine (B92270) derivatives, the delocalization of electrons in the aromatic ring and the electronic nature of the substituents play a significant role. In derivatives of 4-dimethylaminopyridine (B28879) (4-DMAP), for example, the electron-donating nature of the amino group significantly influences the molecule's redox properties. nih.gov Computational studies on related nitrogen-containing heterocyclic compounds have shown that properties such as molecular electrostatic potential (MEP), which maps the charge distribution, can identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Table 1: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

PropertyDescriptionSignificance in Reactivity Prediction
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron; higher energy indicates a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron; lower energy indicates a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface of the molecule.Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
Ionization Potential The energy required to remove an electron from the molecule.A fundamental measure of the molecule's ability to be oxidized. youtube.com
Electron Affinity The energy released when an electron is added to the molecule.A measure of the molecule's ability to be reduced.

Quantum chemistry is widely used to simulate various types of spectra, including infrared (IR) and Raman spectra, which arise from molecular vibrations. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), the vibrational frequencies and their corresponding normal modes can be determined. nih.gov

These theoretical spectra are invaluable for interpreting experimental results. researchgate.net For instance, DFT calculations have been successfully used to assign the vibrational modes of pyridine and its substituted derivatives. researchgate.netresearchgate.net The characteristic stretching and bending modes of the pyridine ring and its substituents can be accurately predicted. Comparing the calculated frequencies with experimental FT-IR and FT-Raman data helps confirm the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. researchgate.netchemrxiv.org

Table 2: Representative Calculated Vibrational Frequencies for a Pyridine Ring

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-H Stretching 3000 - 3100Stretching vibrations of the C-H bonds on the ring. researchgate.net
Ring Stretching (C=C, C=N) 1400 - 1650In-plane stretching of the aromatic ring bonds. researchgate.net
In-plane C-H Bending 1000 - 1300Bending of the C-H bonds within the plane of the ring.
Ring Breathing 990 - 1030Symmetric expansion and contraction of the entire ring. researchgate.net
Out-of-plane C-H Bending 700 - 900Bending of the C-H bonds out of the plane of the ring. researchgate.net

Molecular Dynamics Simulations of 4-(Aminomethyl)pyridine Systems

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves, providing insights into both structural and dynamic properties. mdpi.comyoutube.com

MD simulations are a powerful tool for studying the interactions between molecules and surfaces. These simulations can model the adsorption process of a molecule like 4-(Aminomethyl)pyridine onto various materials, such as metal or semiconductor surfaces. The simulations can predict the preferred adsorption geometry, the interaction energy, and the dynamics of the molecule on the surface.

Complementary to MD, quantum chemical methods like DFT can be used to study the adsorption of simpler, related molecules. For example, DFT calculations have been employed to investigate the adsorption of pyridine on silicon surfaces, identifying different bonding geometries and their corresponding spectroscopic signatures. aps.org Such studies provide a detailed picture of the chemical bonds formed between the adsorbate and the surface.

The 4-(Aminomethyl)pyridine molecule has conformational flexibility due to the rotation around the C-C and C-N single bonds of the aminomethyl group. MD simulations can be used to explore the conformational landscape of the molecule in different environments, such as in various solvents or in the solid state. researchgate.net

By simulating the molecule over a period of time, the relative populations of different conformers can be determined, and the transitions between them can be observed. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. The results from simulations can be compared with experimental data from techniques like X-ray crystallography to validate the computational models. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is a central goal of chemistry. Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing details that are often difficult or impossible to obtain experimentally. researchgate.netrsc.orgdntb.gov.ua

Using quantum chemical methods, the potential energy surface (PES) of a reaction can be mapped out. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Computational studies have successfully unraveled the mechanisms of many organic reactions, including those involving catalysis. rsc.orgmdpi.com For reactions involving 4-(Aminomethyl)pyridine, computational approaches could be used to:

Identify the most likely reaction pathways.

Calculate activation energies to predict reaction kinetics.

Investigate the role of catalysts in lowering the activation barriers. mdpi.com

Understand the stereoselectivity of a reaction by comparing the energies of different stereoisomeric transition states. researchgate.net

Table 3: Conceptual Reaction Profile Data from a Computational Study

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants The starting materials of the reaction.0.0 (Reference)
Transition State 1 (TS1) The highest energy point on the path from reactants to the intermediate.+25.4
Intermediate A metastable species formed during the reaction.-5.2
Transition State 2 (TS2) The highest energy point on the path from the intermediate to the products.+15.8
Products The final molecules formed in the reaction.-20.1

Transition State Analysis

Transition state analysis is a cornerstone of understanding reaction kinetics. It involves the computational identification and characterization of the highest energy point along the reaction coordinate, the transition state (TS). The geometry and electronic structure of the TS provide critical insights into the factors that govern the reaction rate.

While specific transition state analyses for reactions catalyzed by 4-Diaminomethylpyridine are not extensively documented in the literature, computational studies on related 4-aminopyridine (B3432731) derivatives, such as 4-(dimethylamino)pyridine (DMAP), in acyl transfer reactions offer a valuable framework. For instance, in the DMAP-catalyzed acetylation of alcohols, the energetically most favorable pathway proceeds through a nucleophilic catalysis mechanism. nih.gov Theoretical calculations have identified the key transition states involved in the formation of the acetylpyridinium intermediate and its subsequent reaction with the alcohol. nih.gov

A computational investigation into a hypothetical reaction catalyzed by this compound would likely involve mapping the potential energy surface for the key steps of the catalytic cycle. This would include locating the transition states for the formation of the key acylpyridinium intermediate and for the subsequent acyl transfer to a nucleophile. The calculated activation energies associated with these transition states would be instrumental in predicting the reaction rates.

Table 1: Hypothetical Transition State Geometries and Frequencies for a this compound Catalyzed Acylation

ParameterTransition State 1 (TS1)Transition State 2 (TS2)
DescriptionFormation of Acyl-catalyst IntermediateAcyl Transfer to Nucleophile
Key Imaginary Frequency (cm⁻¹)-250-180
C-N bond forming (Å)1.85-
C-O bond breaking (Å)1.95-
Nu-C bond forming (Å)-2.10
C-N bond breaking (Å)-2.05

Note: This table is illustrative and based on general principles of catalysis by aminopyridines, as specific data for this compound is not available.

Energetics of Catalytic Cycles

For catalytic cycles involving aminopyridine derivatives, computational studies have elucidated the energetics of various steps, including catalyst activation, substrate binding, chemical transformation, and product release. In the context of acyl transfer reactions, the catalytic cycle typically involves the formation of a highly reactive acylpyridinium species.

Table 2: Calculated Relative Free Energies for a Hypothetical Catalytic Cycle with this compound

SpeciesRelative Free Energy (kcal/mol)
Catalyst + Reactants0.0
Pre-reaction Complex-5.2
Transition State 1 (TS1)+15.8
Acyl-catalyst Intermediate-10.1
Intermediate-Nucleophile Complex-12.5
Transition State 2 (TS2)+12.3
Post-reaction Complex-25.7
Catalyst + Products-20.4

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from energetic studies of catalytic cycles. Specific experimental or computational data for this compound is not currently available in the literature.

The energetic span of the catalytic cycle, defined as the energy difference between the lowest-energy intermediate and the highest-energy transition state, is a key descriptor of catalytic activity. A lower energetic span generally corresponds to a more efficient catalyst. Computational analysis of the energetics provides a powerful tool for comparing the potential efficacy of different catalyst designs before their synthesis and experimental testing.

Conclusion and Future Research Directions

Current State of Research on 4-Dimethylaminopyridine (B28879)

Research on 4-Dimethylaminopyridine (DMAP) is well-established, with its primary role as a highly efficient nucleophilic catalyst being extensively documented. wikipedia.orgchemimpex.com Current research continues to explore its catalytic activities in a wide array of organic transformations.

DMAP is recognized as a superior catalyst for acylation and esterification reactions, often used with anhydrides. wikipedia.org The mechanism involves the formation of a reactive acetylpyridinium ion intermediate. wikipedia.org Its utility extends to numerous other named reactions, including the Baylis-Hillman reaction, Steglich rearrangement, and Staudinger synthesis of β-lactams. wikipedia.orgresearchgate.net

Recent studies have expanded its applications. For instance, DMAP has been used to catalyze the synthesis of highly functionalized 4H-thiopyrans and 3,5-disubstituted 2,6-dicyanoanilines. nih.gov Researchers have also developed polymer-bound versions of DMAP, which offer advantages such as improved stability and easier recovery and reuse of the catalyst, contributing to more sustainable chemical processes. chemimpex.com Furthermore, DMAP has been investigated for its role in promoting the selective oxidation of methyl aromatics using molecular oxygen. mdpi.com

The physical and chemical properties of DMAP are well-characterized, providing a solid foundation for its application in synthesis.

Table 1: Physical and Chemical Properties of 4-Dimethylaminopyridine (DMAP)

Property Value
Molecular Formula C7H10N2
Molar Mass 122.17 g/mol wikipedia.org
Appearance White to yellow crystalline powder or solid wikipedia.orglookchem.com
Melting Point 110 to 113 °C wikipedia.org
Boiling Point 162 °C at 50 mmHg wikipedia.org
Solubility in Water 76 g/L (25 ºC) lookchem.com

| pKa of Conjugate Acid | 9.6-9.7 wikipedia.orglookchem.com |

This table is interactive. You can sort and filter the data.

Emerging Trends and Challenges

Emerging trends in DMAP research focus on expanding its catalytic scope and developing more sustainable and efficient synthetic methodologies.

Emerging Trends:

Asymmetric Catalysis: The development of chiral analogues of DMAP is a significant area of research. These planar-chiral derivatives are being used as enantioselective nucleophilic catalysts, particularly in kinetic resolution of alcohols and asymmetric C-acylation reactions, to produce chiral molecules with high enantiomeric excess. researchgate.net

Nanoparticle Functionalization: DMAP and its derivatives are being used to functionalize nanoparticles, such as gold nanoparticles (AuNPs). nih.gov These functionalized nanoparticles exhibit enhanced properties and have potential applications in areas like drug delivery and antimicrobial treatments. For example, DMAP-PTA coated gold nanoparticles have been investigated for their antibacterial activity. nih.gov

Polymer and Materials Science: DMAP is utilized as a catalyst in polymer chemistry for the synthesis of advanced materials. It facilitates the creation of polymers like thermoplastic cellulose-graft-poly(L-lactide) copolymers with tailored properties for industries such as coatings and adhesives. chemimpex.com

Ionic Liquids: Research has explored the use of DMAP in ionic liquids, which can act as environmentally benign reaction media for chemical transformations like cellulose (B213188) functionalization. researchgate.net

Challenges:

Toxicity and Environmental Concerns: DMAP exhibits significant toxicity and can be absorbed through the skin. wikipedia.orgoxfordlabfinechem.com It is also classified as corrosive. wikipedia.org A major challenge is to develop less toxic, yet equally effective, catalytic alternatives or to implement safer handling and recovery processes, such as the use of polymer-bound DMAP, to minimize environmental release and exposure. chemimpex.com

Catalyst Recovery and Reuse: While the development of polymer-bound DMAP addresses the issue of catalyst recovery, ensuring the long-term stability and activity of these supported catalysts over multiple reaction cycles remains an area for improvement. chemimpex.com

Expanding Reaction Scope: While DMAP is a versatile catalyst, researchers are continuously working to broaden its applicability to new types of chemical transformations and to improve its efficiency under milder reaction conditions, which can lead to higher yields and fewer by-products. chemimpex.com

Future Prospects in Chemical Science and Technology

The future of 4-Dimethylaminopyridine in chemical science and technology appears robust, with several promising avenues for future exploration.

Advanced Catalysis: The design and synthesis of novel, more sophisticated chiral DMAP analogues will likely lead to breakthroughs in asymmetric catalysis, enabling the efficient synthesis of complex chiral molecules like pharmaceuticals and natural products.

Green Chemistry: A key future direction will be the integration of DMAP catalysis into more sustainable and environmentally friendly processes. This includes the further development and optimization of immobilized DMAP catalysts (e.g., polymer-bound or nanoparticle-supported) to enhance recyclability and reduce waste. chemimpex.com Combining DMAP catalysis with alternative energy sources like microwave irradiation is also a promising approach. researchgate.net

Biocatalysis and Chemical Biology: DMAP's utility may be explored in biochemical applications and in concert with enzymatic processes. chemimpex.com For instance, its use in chemical cell-surface receptor engineering demonstrates its potential at the interface of chemistry and biology.

Flow Chemistry: The application of DMAP catalysis in continuous flow reactors is a significant prospect. Flow chemistry offers advantages in terms of safety, scalability, and process control, and integrating DMAP's catalytic efficiency into these systems could streamline the production of fine chemicals and pharmaceuticals.

Materials Science Innovation: In materials science, DMAP will likely continue to be a crucial tool for synthesizing novel polymers and functional materials. Its ability to catalyze polymerization under controlled conditions will be vital for creating materials with specific and advanced properties for a range of technological applications. chemimpex.com

Q & A

Q. What are the structural and electronic properties of 4-Diaminomethylpyridine (DMAP) that make it effective in catalysis?

DMAP’s catalytic activity stems from its pyridine core with a dimethylamino group at the 4-position, which enhances nucleophilicity. The lone pair on the amino group facilitates proton abstraction, accelerating reactions like acylation. Structural confirmation via X-ray crystallography or NMR (e.g., monitoring hydrogen bonding in acetylated intermediates) is critical . Computational studies (DFT) can further elucidate charge distribution and transition states .

Q. What safety protocols are essential for handling DMAP in laboratory settings?

DMAP is hygroscopic and can cause skin/eye irritation. Key precautions include:

  • PPE : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
  • Storage : In airtight containers under nitrogen to prevent moisture absorption .

Q. How is DMAP synthesized, and what purity standards are required for catalytic applications?

DMAP is typically synthesized via nucleophilic substitution of 4-chloropyridine with dimethylamine. Purification involves recrystallization from toluene or vacuum distillation. Purity ≥99% (verified by GC or HPLC) is critical to avoid side reactions in acylation or esterification . Trace moisture should be minimized using molecular sieves .

Advanced Research Questions

Q. How does DMAP’s catalytic efficiency vary in non-polar vs. polar aprotic solvents, and how can contradictions in literature data be resolved?

Conflicting reports on DMAP’s activity in solvents like THF (polar) vs. toluene (non-polar) often arise from solvent basicity competing with DMAP. Methodological adjustments:

  • Kinetic Studies : Monitor reaction rates via <sup>1</sup>H NMR to compare turnover frequencies .
  • Solvent Screening : Use Kamlet-Taft parameters to correlate solvent polarity with catalytic efficiency .
  • Controlled Humidity : Ensure anhydrous conditions to isolate solvent effects from moisture interference .

Q. What advanced spectroscopic techniques validate DMAP’s role in reaction mechanisms?

  • In Situ FTIR : Track acyl-transfer intermediates (e.g., acetyl-DMAP adducts at ~1650 cm<sup>-1</sup>) .
  • NMR Titration : Measure binding constants between DMAP and electrophiles (e.g., acetic anhydride) to quantify nucleophilicity .
  • Mass Spectrometry : Identify transient species (e.g., protonated DMAP) in gas-phase studies .

Q. How can DMAP be integrated into multi-step syntheses requiring orthogonal catalysis?

DMAP’s compatibility with other catalysts (e.g., organocatalysts or enzymes) requires pH and solvent optimization. Example workflow:

  • Step 1 : DMAP-mediated acylation in THF at 0°C .
  • Step 2 : Quench DMAP with acidic resins (e.g., Amberlyst-15) to avoid interference in subsequent steps .
  • Design Note : Avoid protic solvents if transitioning to Pd-catalyzed couplings, as DMAP may chelate metals .

Q. What strategies mitigate DMAP’s hygroscopicity in moisture-sensitive reactions?

  • Lyophilization : Pre-dry DMAP under high vacuum (10<sup>−3</sup> mbar) for 24 hours .
  • In Situ Activation : Generate DMAP from stable precursors (e.g., DMAP·HCl) using mild bases (K2CO3) .
  • Glovebox Use : For reactions requiring ppm-level moisture control (e.g., silylations) .

Data Analysis & Reporting

Q. How should researchers address discrepancies in thermodynamic data (e.g., ΔfH°gas) for DMAP?

Cross-validate using:

  • Calorimetry : Measure enthalpy of combustion via bomb calorimetry .
  • Computational Benchmarks : Compare DFT-derived values (e.g., B3LYP/6-311+G(d,p)) with experimental data .
  • Error Margins : Report uncertainties from instrumental limits (e.g., ±2 kJ/mol for NIST data) .

Q. What statistical methods are recommended for analyzing DMAP’s catalytic performance across replicates?

  • ANOVA : Compare yields/rates under varying conditions (temperature, solvent) .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous runs caused by moisture contamination .
  • Uncertainty Propagation : Include confidence intervals in turnover number (TON) calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.